molecular formula C18H19N3OS2 B4554604 4-(3-methoxyphenyl)-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

4-(3-methoxyphenyl)-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B4554604
M. Wt: 357.5 g/mol
InChI Key: XARQOSRAEGXCBO-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.09695459 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular, Electronic, and Spectroscopic Analysis

The study by Beytur and Avinca (2021) explores the molecular, electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic triazoles, focusing on 3-substituted derivatives similar to the compound of interest. The research utilized DFT calculations to understand the electronic properties and potential applications of these compounds, revealing insights into their ionization potential, electron affinity, energy gap, and more. This foundational understanding supports the exploration of these compounds in various scientific applications, ranging from materials science to pharmaceuticals (Beytur & Avinca, 2021).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives, including compounds structurally related to the one of interest, have been explored by Bektaş et al. (2010). This study found that certain synthesized compounds exhibited good or moderate activities against various test microorganisms, suggesting the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Cholinesterase Inhibitory Potential

Research aimed at uncovering the enzymatic potential of new triazoles, including the synthesis and characterization of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, has demonstrated significant cholinesterase inhibitory potential. This is particularly relevant for the development of treatments for conditions like Alzheimer's disease, showcasing the compound's potential therapeutic applications (Arfan et al., 2018).

Synthesis and Anticancer Evaluation

The synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, closely related to the compound of interest, have been conducted to assess their efficacy against various cancer cell lines. This research highlights the potential application of these derivatives in the development of novel anticancer therapies (Bekircan et al., 2008).

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-[(3-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-13-5-3-6-14(9-13)11-24-12-17-19-20-18(23)21(17)15-7-4-8-16(10-15)22-2/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARQOSRAEGXCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC2=NNC(=S)N2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methoxyphenyl)-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(3-methoxyphenyl)-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(3-methoxyphenyl)-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

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